molecular formula C18H17ClN2O B2651645 3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide CAS No. 852137-37-2

3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide

Cat. No.: B2651645
CAS No.: 852137-37-2
M. Wt: 312.8
InChI Key: JKYBJTHLZNQHKG-UHFFFAOYSA-N
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Description

3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group attached to a 3-chlorobenzene ring and an indole moiety, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is unique due to the presence of the 3-chlorobenzene ring and the specific substitution pattern on the indole moiety.

Properties

IUPAC Name

3-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-12-8-15-9-13(6-7-17(15)21(12)2)11-20-18(22)14-4-3-5-16(19)10-14/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYBJTHLZNQHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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